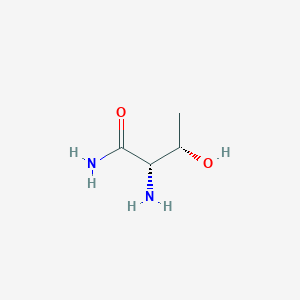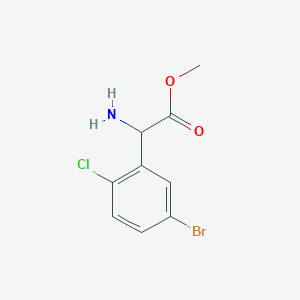
(2S,3S)-2-Amino-3-hydroxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-Amino-3-hydroxybutanamide is a chiral compound with significant importance in various fields of science, including chemistry, biology, and medicine. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-hydroxybutanamide can be achieved through several methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production of this compound often involves biocatalysis, where engineered bacteria are used to catalyze the reduction of specific substrates. This method is advantageous due to its scalability and efficiency in producing high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2-Amino-3-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto derivatives, while reduction can produce different amino alcohols.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-Amino-3-hydroxybutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of (2S,3S)-2-Amino-3-hydroxybutanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. Its stereochemistry is crucial for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2-Amino-3-hydroxybutanamide: This isomer has different stereochemistry and may exhibit different reactivity and biological activity.
(2S,3R)-2-Amino-3-hydroxybutanamide: Another stereoisomer with distinct properties.
(2R,3S)-2-Amino-3-hydroxybutanamide:
Uniqueness
(2S,3S)-2-Amino-3-hydroxybutanamide is unique due to its specific stereochemistry, which influences its reactivity, interactions, and applications. Its ability to act as a chiral building block makes it valuable in the synthesis of enantiomerically pure compounds.
Eigenschaften
CAS-Nummer |
25312-57-6 |
|---|---|
Molekularformel |
C4H10N2O2 |
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
(2S,3S)-2-amino-3-hydroxybutanamide |
InChI |
InChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2-,3-/m0/s1 |
InChI-Schlüssel |
PZUOEYPTQJILHP-HRFVKAFMSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C(=O)N)N)O |
Kanonische SMILES |
CC(C(C(=O)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B13116598.png)





![1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine](/img/structure/B13116645.png)



![7H-Thiopyrano[2,3-d]pyrimidine](/img/structure/B13116669.png)


